molecular formula C7H17NSi B8772268 N-((trimethylsilyl)methyl)prop-2-en-1-amine CAS No. 53677-49-9

N-((trimethylsilyl)methyl)prop-2-en-1-amine

Cat. No. B8772268
Key on ui cas rn: 53677-49-9
M. Wt: 143.30 g/mol
InChI Key: PNXHVLNVLMBVTP-UHFFFAOYSA-N
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Patent
US07964739B2

Procedure details

Allylamine (29.5 ml, 392.5 mmol) was warmed to 40° C. under nitrogen atmosphere. Chloromethyltrimethylsilane (25.0 ml, 180 mmol) was added very slowly to the allylamine while stirring. After the addition was complete the mixture was warmed to 70° C. for 24 hours. The mixture was cooled to 0° C. and water (25 ml) was added, followed by 2 N NaOH solution (75 ml). The mixture was stirred for one hour and was then extracted with tert-butyl methyl ether (tBME; 2×100 ml). The organic layer was dried with Na2SO4 and then concentrated under vacuum at 300 mbar at 70° C. to give pure N-((trimethylsilyl)methyl)prop-2-en-1-amine (21 g, 146.5 mmol) in 81% c.y.
Quantity
29.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].Cl[CH2:6][Si:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>O>[CH3:6][Si:7]([CH2:10][NH:4][CH2:1][CH:2]=[CH2:3])([CH3:9])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
29.5 mL
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with tert-butyl methyl ether (tBME; 2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum at 300 mbar at 70° C.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)CNCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 146.5 mmol
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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